N-(2-chloro-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.
Acylation: The 2-chloro-4-nitroaniline is then acylated with 2-(2,6-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine to yield the desired product.
The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Reduction: The major product of the reduction reaction is N-(2-amino-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide.
Substitution: The major products depend on the nucleophile used; for example, substitution with an amine would yield an N-alkylated product.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-chloro-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key proteins involved in cellular processes.
Comparison with Similar Compounds
N-(2-chloro-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide can be compared with other acetamide derivatives:
N-(2-chloro-4-nitrophenyl)acetamide: Lacks the dimethylphenoxy group, which may affect its reactivity and applications.
N-(2,6-dimethylphenoxy)acetamide: Lacks the chloro-nitrophenyl group, which may influence its chemical properties and biological activity.
The presence of both the chloro-nitrophenyl and dimethylphenoxy groups in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-4-3-5-11(2)16(10)23-9-15(20)18-14-7-6-12(19(21)22)8-13(14)17/h3-8H,9H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMJEFZURLSJAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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